molecular formula C14H17F3O B8182674 1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene

1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene

Cat. No.: B8182674
M. Wt: 258.28 g/mol
InChI Key: QKTASZIXWSXANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a trifluoroethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoroethoxy group: This can be achieved by reacting a suitable phenol derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.

    Introduction of the tert-butyl group: This step involves the alkylation of the benzene ring using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, m-chloroperbenzoic acid for epoxidation, and sodium methoxide for nucleophilic substitution. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene has several scientific research applications:

    Materials Science: It can be used as a monomer in the synthesis of polymers with unique properties, such as increased thermal stability and chemical resistance.

    Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.

    Chemical Biology: It can be used as a probe to study biological processes involving benzene derivatives and their interactions with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The vinyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition or activation.

Comparison with Similar Compounds

1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene can be compared with other similar compounds, such as:

    1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)benzene: Lacks the vinyl group, which may result in different reactivity and applications.

    1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene: The position of the vinyl group on the benzene ring can influence the compound’s chemical properties and reactivity.

    1-(tert-Butyl)-2-ethoxy-3-vinylbenzene: The absence of fluorine atoms in the ethoxy group can affect the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

1-tert-butyl-3-ethenyl-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c1-5-10-7-6-8-11(13(2,3)4)12(10)18-9-14(15,16)17/h5-8H,1,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTASZIXWSXANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC(F)(F)F)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.